Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Description
Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and a ketone at the 5-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive functional groups and stereochemical flexibility. It is commercially available in varying quantities (e.g., 50 mg to 10 g) through suppliers like Aladdin .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam Formation via Intramolecular Amidation
Boc-protected L-glutamic acid serves as a common starting material. Activation of the γ-carboxylic acid with carbodiimides (e.g., EDC, DCC) facilitates cyclization to form the 5-oxopyrrolidine core. For example:
- Boc-L-glutamic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
- The reaction mixture is stirred at 25°C for 12 hours, yielding the lactam intermediate with >85% efficiency.
Key Optimization Parameters :
Stereochemical Control in Lactam Formation
The configuration at C-2 is critical for biological activity. Asymmetric induction during cyclization is achieved using chiral auxiliaries or catalysts:
- (S)-Pyroglutamic acid derivatives are obtained via Evans’ oxazolidinone methodology, enabling >95% enantiomeric excess (ee).
- Enzymatic resolution with lipases (e.g., CAL-B) separates diastereomers post-cyclization, though this adds synthetic steps.
Introduction of the C-2 Hydroxymethyl Group
Aldol Condensation-Reduction Sequence
A two-step protocol introduces the hydroxymethyl moiety:
- Aldol Reaction : Treat the 5-oxopyrrolidine with formaldehyde (1.5 equiv) in the presence of L-proline (20 mol%) as an organocatalyst.
- Stereoselective Reduction : Sodium borohydride (2.0 equiv) in MeOH at −20°C reduces the enone to the secondary alcohol.
Direct Hydroxylation via Oxidative Methods
Alternative approaches employ transition-metal catalysis:
- Sharpless Dihydroxylation : Using AD-mix-β (OsO₄, K₃Fe(CN)₆) on a C-2 allyl-substituted pyrrolidinone affords the diol, which is selectively protected (TBDMS) and reduced.
- Epoxidation-Hydrolysis : mCPBA-mediated epoxidation followed by acid-catalyzed ring-opening yields the hydroxymethyl group, though over-oxidation risks exist.
Boc Protection-Deprotection Dynamics
Protection Strategies
The Boc group is introduced early in the synthesis to prevent lactam ring opening:
Deprotection Challenges
Acidic conditions (TFA/DCM, 4M HCl/dioxane) cleave the Boc group but may protonate the lactam nitrogen, leading to ring instability. Controlled deprotection at 0°C with scavengers (e.g., triethylsilane) mitigates side reactions.
Synthetic Route Comparison and Optimization
The table below summarizes key parameters for dominant pathways:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-Cancer Activity :
Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has been studied for its potential to enhance the efficacy of anti-cancer drugs. In particular, it has shown promise in augmenting the cytotoxic effects of sorafenib in murine hepatocellular carcinoma cells. The compound works by inhibiting NMDA receptors, which are implicated in various cancers, thereby affecting tumor growth and survival mechanisms . -
Peripheral NMDA Receptor Studies :
The compound has been identified as a peripheral NMDA receptor antagonist, making it a valuable tool for research into chronic pain and other peripheral conditions. Its inability to cross the blood-brain barrier allows for targeted studies on peripheral NMDA receptor functions without central nervous system interference .
Synthetic Methodologies
This compound serves as an important intermediate in synthetic organic chemistry. It is utilized in various reactions, including:
-
Grignard Reactions :
The compound can be employed in Grignard reactions where it acts as a nucleophile, facilitating the formation of complex organic structures . -
Epoxidation Reactions :
It has been used in epoxidation processes, demonstrating high yields and selectivity. For instance, it can be converted into epoxide forms with significant diastereoselectivity .
Case Study 1: Enhancement of Anti-Cancer Efficacy
In a study published in December 2017, researchers demonstrated that this compound significantly increased the cytotoxic action of sorafenib against murine hepatocellular carcinoma cells. The study detailed pharmacokinetic analyses that showed effective absorption and retention of the compound within tumor tissues, supporting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Peripheral NMDA Receptor Research
A study focusing on the role of NMDA receptors in cancer highlighted the utility of this compound as a research tool. It was shown to inhibit calcium influx through NMDA receptors in murine HCC cells, suggesting its role in modulating lipid signaling pathways associated with cancer cell survival .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anti-Cancer Drug Efficacy | Enhances the effectiveness of sorafenib in treating hepatocellular carcinoma |
| Peripheral NMDA Receptor Studies | Acts as a peripheral NMDA receptor antagonist for chronic pain research |
| Synthetic Organic Chemistry | Serves as an intermediate in Grignard reactions and epoxidation processes |
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the tert-butyl ester group and the hydroxymethyl group allows for specific interactions with the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with three structurally related pyrrolidine derivatives from recent literature.
Key Differences and Implications
Functional Groups and Reactivity :
- The target compound lacks bulky protective groups (e.g., TBDMS or TIPS) and aromatic/spiro systems, making it more polar and reactive toward nucleophilic or electrophilic agents compared to the TBDMS- or TIPS-containing analogues .
- The spiro-pyrrolidine-oxindoles (e.g., compounds in and ) exhibit rigid 3D architectures due to their spirocyclic cores, enhancing their binding specificity in biological targets like enzymes or receptors.
Synthetic Complexity: The target compound requires fewer synthetic steps (e.g., direct Boc protection of pyrrolidine), whereas analogues like and involve multi-step protocols, including silylation, cross-coupling, or ozonolysis . Heavy-metal reagents (e.g., OsO₄ and Pb(OAc)₄ in ) are used in spiro-compound synthesis, posing scalability and safety challenges compared to the target compound’s simpler synthesis .
Biological and Pharmacological Relevance: The TBDMS- and chlorophenyl-substituted analogue () demonstrated efficacy in murine hepatocellular carcinoma models, likely due to enhanced lipophilicity and membrane permeability imparted by the TBDMS groups . The spiro-pyrrolidine-oxindoles () are tailored for central nervous system (CNS) drug discovery, leveraging their structural complexity to cross the blood-brain barrier .
Commercial Accessibility :
- The target compound is readily available commercially, while analogues like and are typically custom-synthesized, increasing their cost and limiting large-scale applications .
Biological Activity
Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (C10H17NO4) is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molar Mass : 215.25 g/mol
- Structural Characteristics : The compound features a five-membered nitrogen-containing ring structure, which is significant for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. The hydroxymethyl group allows for interactions with nucleophilic residues in enzymes, which can lead to the formation of covalent bonds and subsequent inhibition of enzymatic activity. This mechanism is crucial in various biological contexts, including:
- Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access.
- Protein Binding : It has been shown to interact with specific proteins, altering their function and potentially leading to downstream effects in cellular pathways .
Biological Activity and Applications
The biological activity of this compound can be summarized as follows:
Enzyme Interaction Studies
Recent studies have highlighted the compound's role in enzyme interaction assays, demonstrating its potential as a lead compound for developing enzyme inhibitors. For instance, it has been evaluated against various enzymes involved in metabolic pathways.
Case Studies
- Inhibition of Enzymatic Activity :
-
Antimicrobial Properties :
- Preliminary investigations indicated that the compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 5-oxopyrrolidine-2-carboxylate | Moderate enzyme inhibition | Lacks hydroxymethyl group |
| Tert-butyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylate | Stronger inhibition profile | Enhanced nucleophilicity |
| Tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate | Broad spectrum antimicrobial activity | Presence of formyl group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, and what factors influence yield optimization?
- Methodology : The compound is synthesized via multi-step organic reactions. A typical approach involves coupling a carboxylate precursor with a hydroxymethylpyrrolidine intermediate under anhydrous conditions. For example, in a similar pyrrolidine derivative synthesis, DIPEA (diisopropylethylamine) and CH₂Cl₂ are used as a base and solvent, respectively, with sequential addition of reagents to form mixed anhydrides. Post-reaction purification via flash chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) ensures high purity .
- Yield Factors :
- Stoichiometry : Excess reagents (e.g., 1.2–1.5 equivalents of activating agents like isobutyl chloroformate) improve conversion.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Gradient elution during chromatography reduces co-elution of byproducts.
Q. How is this compound characterized, and which analytical techniques are critical for confirming its structure?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the pyrrolidine ring protons (δ 2.5–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 316.3948 for a related compound) .
- IR Spectroscopy : Absorptions near 1700–1750 cm⁻¹ confirm carbonyl groups (C=O) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in derivatives of this compound?
- Stereocontrol : In enantioselective syntheses, chiral auxiliaries or catalysts (e.g., Lewis acids) induce asymmetry. For example, (R)- or (S)-configured analogs show distinct biological activities due to spatial alignment with enzyme active sites .
- Case Study : A study on a chiral analog demonstrated that steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered face of the pyrrolidine ring, favoring specific diastereomers .
Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Reactivity Profile :
- Nucleophilic Substitution : The hydroxymethyl group can be activated via tosylation or mesylation, enabling displacement by amines or thiols. For example, tosyl chloride in pyridine converts the hydroxyl to a leaving group, facilitating SN2 reactions .
- Oxidation : Controlled oxidation with PCC (pyridinium chlorochromate) converts the hydroxymethyl group to a ketone, altering electronic properties for downstream applications .
Q. What strategies are employed to study the compound’s interactions with biological targets like enzymes or receptors?
- Methodology :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like BACE-1 (β-secretase), a key enzyme in Alzheimer’s disease. Docking scores correlate with experimental IC₅₀ values .
- Kinetic Assays : Enzymatic inhibition is quantified using fluorogenic substrates. For instance, a pyrrolidine-based inhibitor showed competitive inhibition with Kᵢ values in the micromolar range .
Contradictions and Limitations
- Stereochemical Outcomes : reports enantioselective synthesis with >90% ee using chiral catalysts, whereas lacks stereochemical details, suggesting method-dependent variability.
- Biological Activity : While highlights neuroprotective potential, other studies (e.g., ) focus on enzyme inhibition, indicating context-dependent applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
